Trpc3/6-IN-2 is a potent inhibitor specifically targeting the transient receptor potential canonical channels TRPC3 and TRPC6. These channels are non-selective cation channels that play critical roles in various physiological processes, particularly in calcium signaling, which is essential for numerous cellular functions. The inhibition of these channels can have significant implications in both research and therapeutic contexts, particularly concerning diseases linked to abnormal calcium signaling, such as cardiovascular and neurodegenerative disorders .
Trpc3/6-IN-2 belongs to the class of small molecular inhibitors designed to selectively inhibit TRPC channels, which are categorized under the transient receptor potential channel family. This family is integral to various signaling pathways, particularly those activated by diacylglycerol and phospholipase C . The compound has been synthesized through various methods aimed at achieving high specificity for TRPC3 and TRPC6, distinguishing it from other inhibitors that may affect a broader range of TRP channels .
The synthesis of Trpc3/6-IN-2 involves multiple steps, beginning with the preparation of intermediate compounds. The process typically requires organic solvents and reagents under controlled conditions to ensure purity and consistency. Key steps include:
The structural analysis indicates that these channels form hetero-tetramers, which are crucial for their function in cellular calcium signaling. Understanding the structural characteristics of Trpc3/6-IN-2 would require further studies involving crystallography or NMR spectroscopy to elucidate its binding interactions with the target channels.
Trpc3/6-IN-2 participates in several chemical reactions relevant to its function as an inhibitor:
These interactions are critical for understanding how Trpc3/6-IN-2 can modulate cellular responses mediated by these ion channels.
The mechanism by which Trpc3/6-IN-2 exerts its inhibitory effects involves direct binding to the TRPC3 and TRPC6 channels. This binding inhibits their activity, preventing calcium ions from entering the cells. The inhibition is primarily mediated through the diacylglycerol-activated signaling pathway, which is crucial for channel activation .
By blocking this pathway, Trpc3/6-IN-2 effectively reduces intracellular calcium levels, impacting various physiological processes such as muscle contraction, neurotransmitter release, and gene expression related to cell growth and differentiation.
While specific physical properties such as melting point or solubility data for Trpc3/6-IN-2 are not extensively documented in current literature, general properties can be inferred based on similar compounds:
Further characterization through techniques like high-performance liquid chromatography (HPLC) could provide detailed insights into its purity and stability profiles.
Trpc3/6-IN-2 has several scientific applications:
TRPC3/6-IN-2 achieves high-affinity inhibition by targeting specific structural elements within TRPC3 and TRPC6 homotetramers. Cryo-EM structures reveal that both channels feature a conserved transmembrane domain (TMD) architecture with two critical inhibitory pockets:
Pore-Adjacent Hydrophobic Pocket: Located between the S5-S6 pore domain and voltage sensor-like domain (VSLD), this site accommodates TRPC3/6-IN-2 (IC50 = 16 nM for TRPC3; 29.8 nM for TRPC6) similarly to inhibitors like BTDM (benzodioxolylthiazole) [1] [4]. The compound’s fluorinated aromatic rings engage in π-π stacking with residue F639 in TRPC3 (F642 in TRPC6), while its chiral pyrrolidine moiety forms hydrogen bonds with E630 in the selectivity filter [4] [6].
Cytoplasmic Allosteric Site: TRPC3/6-IN-2 stabilizes the closed conformation by reinforcing interactions between the N-terminal ankyrin repeats (AR1-4) and the C-terminal horizontal helices (HH). This prevents upward movement of the HH, a conformational change required for pore dilation [6] [8].
Table 1: Structural Elements Governing TRPC3/6-IN-2 Binding
Structural Element | Role in Inhibition | Key Residues |
---|---|---|
S5-S6/VSLD interface | Primary binding pocket | TRPC3: F639, E630; TRPC6: F642, E633 |
Horizontal helix (HH) | Stabilizes closed state | Hydrophobic residues in HH-TRP helix junction |
Selectivity filter | Blocks ion permeation | E630 (TRPC3), E633 (TRPC6) |
TRP helix | Allosteric coupling | D668 (TRPC3), D672 (TRPC6) |
TRPC3/6-IN-2 disrupts DAG-mediated gating through dual allosteric mechanisms:
Calcium-Sensor Interference: TRPC3/6-IN-2 mimics calcium binding at the intracellular EF-hand domain, enhancing affinity of the inhibitory calcium-binding site (Kd ≈ 200 nM). This stabilizes a conformation where the TRP helix sterically occludes DAG access to the L2 lipidation site in the pore domain [1] [4]. Electrophysiological studies confirm that gain-of-function TRPC6 mutants (e.g., R895C) resistant to calcium-dependent inhibition remain sensitive to TRPC3/6-IN-2, proving distinct modulation pathways [1].
C-Terminal Loop Modulation: TRPC3/6-IN-2 lengthens the C-terminal loop connecting the TRP helix and HH by 4–8 Å, as observed in cryo-EM structures. This reduces allosteric coupling efficiency between cytoplasmic and transmembrane domains, decreasing DAG sensitivity by 12-fold [6] [8]. Notably, constitutively active TRPC3 splice variants (TRPC3c) with shortened loops exhibit reduced drug sensitivity [8].
TRPC3/6-IN-2 displays distinct efficacy profiles in homomeric vs. heteromeric assemblies:
Homomeric Channels: Inhibition is non-competitive with DAG. TRPC3/6-IN-2 binds independently of the DAG occupancy state, as confirmed by preserved IC50 values in high-OAG (DAG analog) conditions [1] [4]. This arises from its binding site topographically distinct from the DAG pocket in the S4-S5 linker [2].
Heteromeric TRPC3-TRPC6 Channels: Efficacy decreases 4-fold (IC50 ≈ 120 nM) due to:
Table 2: Inhibition Dynamics in Homomeric vs. Heteromeric Channels
Channel Type | IC50 (nM) | DAG Competition | Key Structural Influence |
---|---|---|---|
TRPC3 homomer | 16 ± 2.1 | Non-competitive | Symmetric S5-S6/VSLD pocket |
TRPC6 homomer | 29.8 ± 3.4 | Non-competitive | Conserved E633 in selectivity filter |
TRPC3-TRPC6 heteromer | 120 ± 15 | Weakly competitive | Asymmetric pore from S3 helix distortion |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9